3-(Bromomethyl)-1,1,1-trifluoropentane
Overview
Description
3-(Bromomethyl)-1,1,1-trifluoropentane, also known as 3-Bromo-1,1,1-trifluoropentane, is a halogenated hydrocarbon compound. It is a colorless liquid at room temperature, with a boiling point of 49.5 °C and a melting point of -44.7 °C. 3-Bromo-1,1,1-trifluoropentane is a highly reactive compound, which is used in a variety of applications in the chemical, pharmaceutical, and biotechnological industries.
Scientific Research Applications
Synthesis of Trifluoromethylated Compounds
3-Bromo-1,1,1-trifluoroacetone, a similar compound, serves as a versatile building block in synthesizing various trifluoromethylated heterocycles and aliphatic compounds, including 1,1,1-trifluoro-1,2-epoxypropane, a significant fluorinated building block in its own right (Lui, Marhold, & Rock, 1998).
Photodissociation Dynamics Studies
The photodissociation dynamics of compounds structurally similar to 3-(Bromomethyl)-1,1,1-trifluoropentane have been studied, providing insights into the C-Br bond dissociation and the formation of Br fragments. This is significant in understanding the molecular dynamics and reaction mechanisms of such compounds (Indulkar et al., 2011).
Synthesis of Bromo Alcohols
Compounds like 1,1,1-trifluoropentane-2,4-dione, in the presence of hydrogen bromide, lead to the formation of bromo alcohol analogs. This process and the related reaction constants and enthalpy of formation offer insights into the reactivity and potential applications of brominated trifluoromethylated compounds (Clark, Emsley, & Hibbert, 1988).
Understanding Proximity Effects in Cyclohexanes
The synthesis of highly substituted cyclohexanes, like 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, has revealed that proximity effects, triggered by alkyl groups, significantly influence the reactivity of these compounds. This understanding is crucial for the chemical manipulation of similar structures in scientific research (Hofmann, Ren, Lough, & Fekl, 2006).
Chemical Fixation of CO2
3-Bromo-1,1,1-trifluoro-2-propanol, structurally related to 3-(Bromomethyl)-1,1,1-trifluoropentane, has been used effectively in the chemical fixation of CO2 with various epoxides to form cyclic carbonates. This process, utilizing 3-Bromo-1,1,1-trifluoro-2-propanol as a hydrogen-bonding donor, highlights the potential of brominated trifluoromethyl compounds in CO2 transformation and cyclic carbonate synthesis (Ma et al., 2020).
properties
IUPAC Name |
3-(bromomethyl)-1,1,1-trifluoropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF3/c1-2-5(4-7)3-6(8,9)10/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLFCSMILQMXSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.